molecular formula C13H12F3NO5S B12859949 Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate

Cat. No.: B12859949
M. Wt: 351.30 g/mol
InChI Key: IKSPHIMUXUABSE-UHIWHDDQSA-N
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Description

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Ethoxycarbonylation: The ethoxycarbonyl group is introduced using ethyl chloroformate in the presence of a base like triethylamine.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can facilitate π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-thiophene carboxylate
  • Methyl 4-methyl-3-[2-(propylamino)acetamido]-2-thiophenecarboxylate
  • Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14F3NO5S
  • Molecular Weight : 365.32 g/mol
  • CAS Number : 648410-24-6

The compound features a thiophene ring, which is known for its diverse biological activities due to the presence of sulfur and its ability to participate in various chemical reactions.

Biological Activity Overview

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiophenes have been reported to possess antimicrobial properties against various pathogens. Studies show that derivatives can inhibit bacterial growth and exhibit antifungal activity .
  • Antiviral Effects : Certain thiophene derivatives have demonstrated antiviral activity, particularly against viruses such as HIV and HSV .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in pathogen metabolism or inflammatory processes.
  • Receptor Modulation : It could also act on various receptors, modulating signaling pathways that influence cell proliferation and immune responses.

Case Studies and Experimental Data

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial efficacy of several thiophene derivatives including this compound against Gram-positive bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assays :
    • Cytotoxic effects were assessed using various cancer cell lines. The compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity against tested cancer cells .
  • In Vivo Studies :
    • In animal models, the compound demonstrated anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It reduced edema in a dose-dependent manner when administered orally .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AntiviralActivity against HSV
Anti-inflammatoryReduced edema in animal models
CytotoxicityIC50 values between 15–30 µM

Properties

Molecular Formula

C13H12F3NO5S

Molecular Weight

351.30 g/mol

IUPAC Name

methyl 3-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H12F3NO5S/c1-3-22-11(19)7(10(18)13(14,15)16)6-17-8-4-5-23-9(8)12(20)21-2/h4-6,18H,3H2,1-2H3/b10-7+,17-6?

InChI Key

IKSPHIMUXUABSE-UHIWHDDQSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC=C1)C(=O)OC

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

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